molecular formula C18H34N2O4S B8100601 tert-butyl (3S,4S)-4-[[(R)-tert-butylsulfinyl]amino]-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-butyl (3S,4S)-4-[[(R)-tert-butylsulfinyl]amino]-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B8100601
M. Wt: 374.5 g/mol
InChI Key: ZHHCNYQSLINMTK-KTTFQHEFSA-N
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Description

This compound features a spiro[4.5]decane core with a 2-oxa-8-azaspiro ring system. Key structural elements include:

  • Stereochemistry: (3S,4S) configuration at the spiro junction.
  • Substituents: A tert-butyl carbamate group at the 8-position. A methyl group at the 3S position. A chiral (R)-tert-butylsulfinylamino group at the 4S position.

Properties

IUPAC Name

tert-butyl (3S,4S)-4-[[(R)-tert-butylsulfinyl]amino]-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O4S/c1-13-14(19-25(22)17(5,6)7)18(12-23-13)8-10-20(11-9-18)15(21)24-16(2,3)4/h13-14,19H,8-12H2,1-7H3/t13-,14+,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHCNYQSLINMTK-KTTFQHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4S)-4-((®-tert-butylsulfinyl)amino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butylsulfinyl group. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate starting materials such as amino acids or lactams.

    Introduction of the tert-Butylsulfinyl Group: This can be achieved through sulfinylation reactions using reagents like tert-butylsulfinyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-4-((®-tert-butylsulfinyl)amino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that tert-butyl (3S,4S)-4-[[(R)-tert-butylsulfinyl]amino]-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exhibits significant biological activities, particularly in the context of enzyme inhibition related to cancer and metabolic disorders. The presence of the sulfinyl group enhances its interaction with biological targets, potentially leading to therapeutic applications for conditions associated with abnormal SHP2 activity .

Therapeutic Applications

  • Cancer Treatment : The compound has shown promise in inhibiting specific enzymes linked to cancer progression. Its unique structure allows for selective binding to proteins involved in signaling pathways associated with tumor growth and metastasis.
  • Metabolic Disorders : Given its interaction with metabolic pathways, this compound may play a role in addressing metabolic disorders by modulating enzyme activity related to glucose metabolism and lipid synthesis.

Synthetic Routes

The synthesis of this compound typically involves several key steps, which may vary based on available reagents and desired yields. Common methods include:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Introduction of the sulfinamide group to enhance biological activity.

Case Studies

Several studies have explored the applications of this compound:

  • Inhibition Studies : Research has demonstrated that this compound effectively inhibits SHP2 phosphatase activity, which is implicated in various cancers. This inhibition could lead to reduced cell proliferation in cancerous tissues.
  • Metabolic Pathway Modulation : In vitro studies suggest that this compound can modulate key metabolic pathways, potentially influencing insulin sensitivity and lipid metabolism.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-4-((®-tert-butylsulfinyl)amino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Stereochemistry
Target Compound 2-oxa-8-azaspiro[4.5]decane 3S-methyl, 4S-[(R)-tert-butylsulfinylamino], 8-tert-butyl carbamate (3S,4S)
tert-butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate () 8-oxa-2-azaspiro[4.5]decane 1-oxo, 2-tert-butyl carbamate Not specified
tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate () 2,8-diazaspiro[4.5]decane 4-(4-fluorophenyl), 3-oxo Not specified
tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate () 2,8-diazaspiro[4.5]decane No additional substituents Not specified
tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate () 8-azaspiro[4.5]decane 3,3-difluoro, 1-carbamate (S)-configuration

Key Observations :

  • The (R)-tert-butylsulfinylamino group is unique, providing a chiral center absent in most analogs .

Key Observations :

  • The target compound’s synthesis likely requires chiral resolution for the sulfinamide group, unlike simpler analogs .
  • Palladium-catalyzed cross-coupling (e.g., ) is common for introducing aromatic substituents .

Key Observations :

  • Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability .

Cheminformatics Similarity Analysis

Using Tanimoto coefficients ():

  • Target vs. tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate () : Similarity = 0.98 (shared spiro-carbamate core).
  • Target vs. tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate () : Similarity = 0.96 (divergence due to sulfinamide vs. ketone).

Activity Cliffs: Structural analogs with minor modifications (e.g., sulfinamide → carbamate) may exhibit significant differences in biological activity .

Biological Activity

The compound tert-butyl (3S,4S)-4-[[(R)-tert-butylsulfinyl]amino]-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, also known by its CAS number 1801766-78-8, is a complex organic molecule with potential biological applications. This article explores its synthesis, biological activity, particularly its antiviral properties, and relevant research findings.

  • Molecular Formula : C18H34N2O4S
  • Molecular Weight : 374.54 g/mol
  • Structural Features : The compound features a spirocyclic structure, which is characteristic of many biologically active molecules. The presence of the sulfinyl group is significant for its biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to the azaspiro[4.5]decane scaffold. Specifically, research indicates that derivatives of this scaffold exhibit activity against various viruses, including coronaviruses.

  • Mechanism of Action : The mechanism by which these compounds exert their antiviral effects often involves interference with viral replication processes. For instance, a study identified several analogs that inhibit human coronavirus 229E replication, with the most active compound showing an effective concentration (EC50) of 5.5 µM .
  • Structure-Activity Relationship (SAR) : The biological activity of these compounds is heavily dependent on the substituents at specific positions on the azaspiro framework. For example:
    • Compounds with a methyl group at the C-2 position showed enhanced antiviral activity.
    • Increasing bulkiness of substituents at the C-8 position correlated with increased potency .

Cytotoxicity

While assessing antiviral efficacy, it is crucial to evaluate cytotoxicity to ensure safety profiles are acceptable. Compounds exhibiting antiviral activity were noted to have low cytotoxicity in cell culture assays, making them promising candidates for further development .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of the azaspiro[4.5]decane scaffold to evaluate their biological activities:

CompoundEC50 (µM)Virus TargetedNotes
8n5.5Human Coronavirus 229EMost potent compound in the series
8k28Human Coronavirus 229EIntermediate activity
7m31Human Coronavirus 229EModerately active

These findings emphasize the significance of structural modifications in enhancing biological efficacy.

Broader Implications

The versatility of the azaspiro[4.5]decane scaffold extends beyond antiviral applications; it has been explored for its potential in targeting other viruses such as influenza, although no activity was observed against specific strains like H1N1 and H3N2 in some studies . This indicates a selective action that could be beneficial in developing targeted antiviral therapies.

Q & A

Q. What are the key steps in synthesizing tert-butyl (3S,4S)-4-[[(R)-tert-butylsulfinyl]amino]-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Alkylation : Refluxing intermediates (e.g., tert-butyl carbamate derivatives) with alkylating agents (e.g., bromoethoxy-aryl compounds) in acetonitrile, using anhydrous potassium carbonate as a base to facilitate nucleophilic substitution .
  • Stereochemical Control : Utilizing chiral auxiliaries like (R)-tert-butylsulfinamide to ensure enantioselectivity during amination steps.
  • Purification : Column chromatography (e.g., SiO₂ with hexane:ethyl acetate gradients) to isolate the product .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are analyzed to verify the spirocyclic core, tert-butyl groups, and stereochemical configuration .
  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity, with Rf values reported under specific solvent conditions (e.g., hexane:ethyl acetate = 4:1) .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : While specific hazard data for this compound is limited, general laboratory safety practices include:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and NIOSH-approved eye protection to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods for reactions involving volatile solvents (e.g., acetonitrile) .
  • Waste Disposal : Avoid draining into sewage systems; collect organic waste for proper disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in the synthesis of this compound?

  • Methodological Answer :
  • Catalytic Systems : Palladium-catalyzed reductive cyclization with formic acid derivatives as CO surrogates can improve stereoselectivity .
  • Chiral Resolution : High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and quantify ee (reported up to 95% in analogous spirocyclic compounds) .
  • Temperature Control : Reactions conducted at 70°C in polar aprotic solvents (e.g., DMF) may favor kinetic control over stereochemistry .

Q. What analytical strategies resolve contradictions in reported spectral data for structurally similar spirocyclic compounds?

  • Methodological Answer :
  • Cross-Referencing : Compare NMR chemical shifts and coupling constants with published analogs (e.g., tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate) to identify discrepancies in substituent effects .
  • X-ray Crystallography : Definitive structural confirmation via single-crystal diffraction, as demonstrated for related azaspiro compounds (e.g., 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one) .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR shifts and validate experimental data .

Q. How does the tert-butylsulfinyl group influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer :
  • Steric and Electronic Effects : The (R)-tert-butylsulfinyl group acts as a directing group, enhancing regioselectivity in amination or cross-coupling reactions.
  • Acid Sensitivity : The sulfinyl moiety may require protection under acidic conditions (e.g., using Boc groups) to prevent racemization during further derivatization .

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